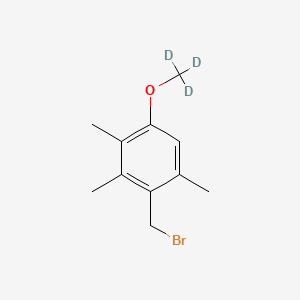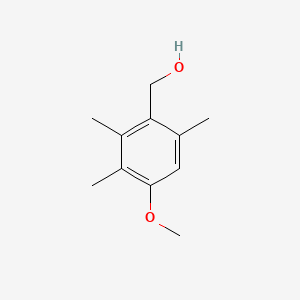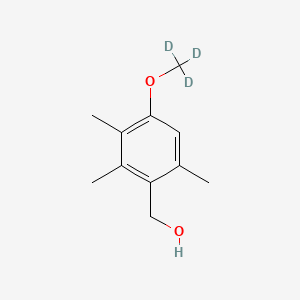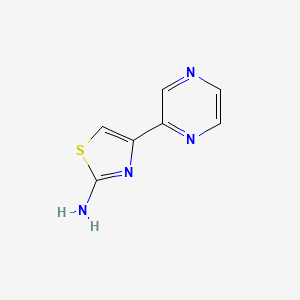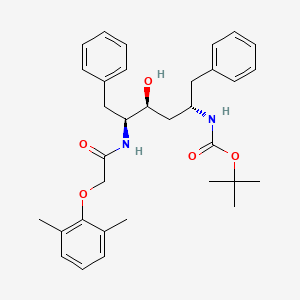
(S)-Pramipexole-d3, Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pramipexole is a non-ergot dopamine agonist used to treat the signs and symptoms of idiopathic Parkinson’s disease and Restless Legs Syndrome (RLS) . It is a dopamine agonist that works on the nervous system to help treat the symptoms of Parkinson disease . It is also used to treat Restless Legs Syndrome (RLS), a neurologic disorder that affects sensation and movement in the legs .
Synthesis Analysis
While specific synthesis methods for “(S)-Pramipexole-d3, Dihydrochloride” were not found, the synthesis of similar compounds involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The chemical name of pramipexole dihydrochloride is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride monohydrate . Its empirical formula is C10H17N3S •2HCl•H2O .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride are used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. They readily undergo a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical and Chemical Properties Analysis
While specific physical and chemical properties for “this compound” were not found, similar compounds like N-(1-Naphthyl)ethylenediamine dihydrochloride are off-white crystals, odorless, with a density of 380 kg/m3 and are soluble in water .Safety and Hazards
Properties
CAS No. |
1217695-77-6 |
|---|---|
Molecular Formula |
C10H17N3S |
Molecular Weight |
214.345 |
IUPAC Name |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3 |
InChI Key |
FASDKYOPVNHBLU-LNEZGBMJSA-N |
SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N |
Synonyms |
(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


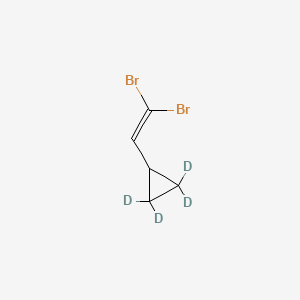
![6-Chloro-4-[(2,2,3,3-d4-cyclopropylethynyl)trifluoromethylhydroxymethyl]-3H-benzoxazol-2-one](/img/structure/B562778.png)
![5-[(4-Methoxyphenyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B562780.png)
![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B562782.png)
